

An In-depth Technical Guide to the Pharmacology of Linvemastat

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Compound of Interest

Compound Name: *Linvemastat*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (also known as FP-020) is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6] Developed by Foresee Pharmaceuticals, **Linvemastat** is being evaluated for the treatment of inflammatory and fibrotic diseases.[1][2][3][4][6] This technical guide provides a comprehensive overview of the current understanding of **Linvemastat**'s pharmacology, including its mechanism of action, preclinical data, and clinical findings to date.

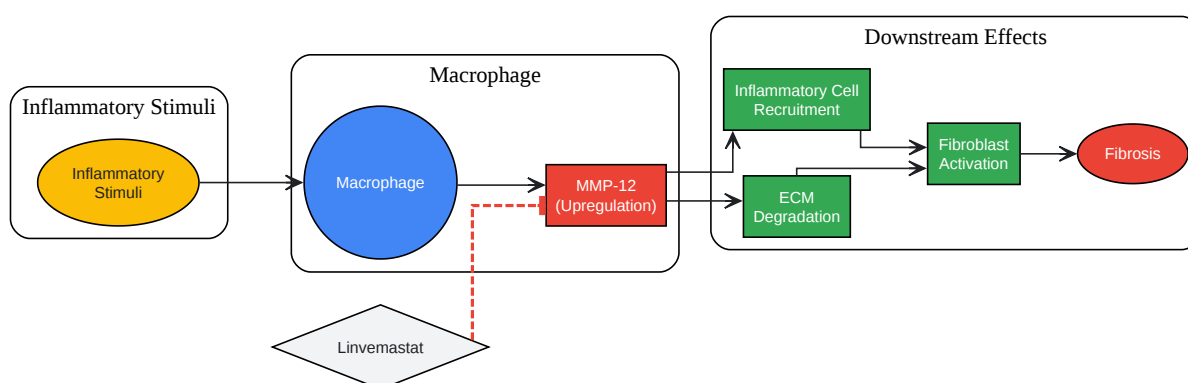
Mechanism of Action: Targeting MMP-12 in Inflammation and Fibrosis

Linvemastat's therapeutic potential stems from its specific inhibition of MMP-12, a zinc-dependent endopeptidase primarily secreted by macrophages.[3] MMP-12 plays a significant role in the pathophysiology of various inflammatory and fibrotic conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][5][6] Its expression is often upregulated in response to inflammatory stimuli and is associated with disease severity.[2][6]

The proposed mechanism of action for **Linvemastat** involves the modulation of immune pathways and fibrotic processes through the inhibition of MMP-12.[1][2][5] By blocking MMP-12

activity, **Linvemastat** aims to interfere with the breakdown of extracellular matrix components, a key process in tissue remodeling and fibrosis. Furthermore, MMP-12 is known to be involved in the activation and migration of inflammatory cells. Therefore, its inhibition by **Linvemastat** is expected to reduce the inflammatory response in affected tissues.

Below is a diagram illustrating the proposed signaling pathway influenced by **Linvemastat**.



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Proposed Mechanism of Action of **Linvemastat**.

Preclinical Pharmacology

Linvemastat has demonstrated a favorable efficacy profile in multiple animal models of inflammatory and fibrotic diseases.^{[2][6]}

In Vitro Potency and Selectivity

While specific IC₅₀ values for a full panel of MMPs are not publicly available, **Linvemastat** is described as a highly potent and selective inhibitor of MMP-12.^{[1][2][3][4][5][6]} It is reported to have greater potency and similar high selectivity compared to its predecessor compound, aderamastat (FP-025).^{[1][6]} For reference, aderamastat (FP-025) has a 90-fold selectivity for

MMP-12 over its closest family member, MMP-2, and two to three orders of magnitude selectivity over seven other MMPs.[7]

Target	IC50 (nM)	Selectivity
MMP-12	< 10	High
Other MMPs	Data not publicly available	High selectivity reported

Table 1: In vitro potency and selectivity of **Linvemastat**.

In Vivo Efficacy in a Cardiac Sarcoidosis Model

In a genetic mouse model of cardiac sarcoidosis, treatment with **Linvemastat** demonstrated significant therapeutic effects.[8] The study utilized mice with a conditional deletion of the Tsc2 gene in CD11c+ cells, which leads to chronic activation of mTORC1 signaling and the development of spontaneous cardiac sarcoid-like granulomas.[8]

Experimental Protocol: Cardiac Sarcoidosis Mouse Model

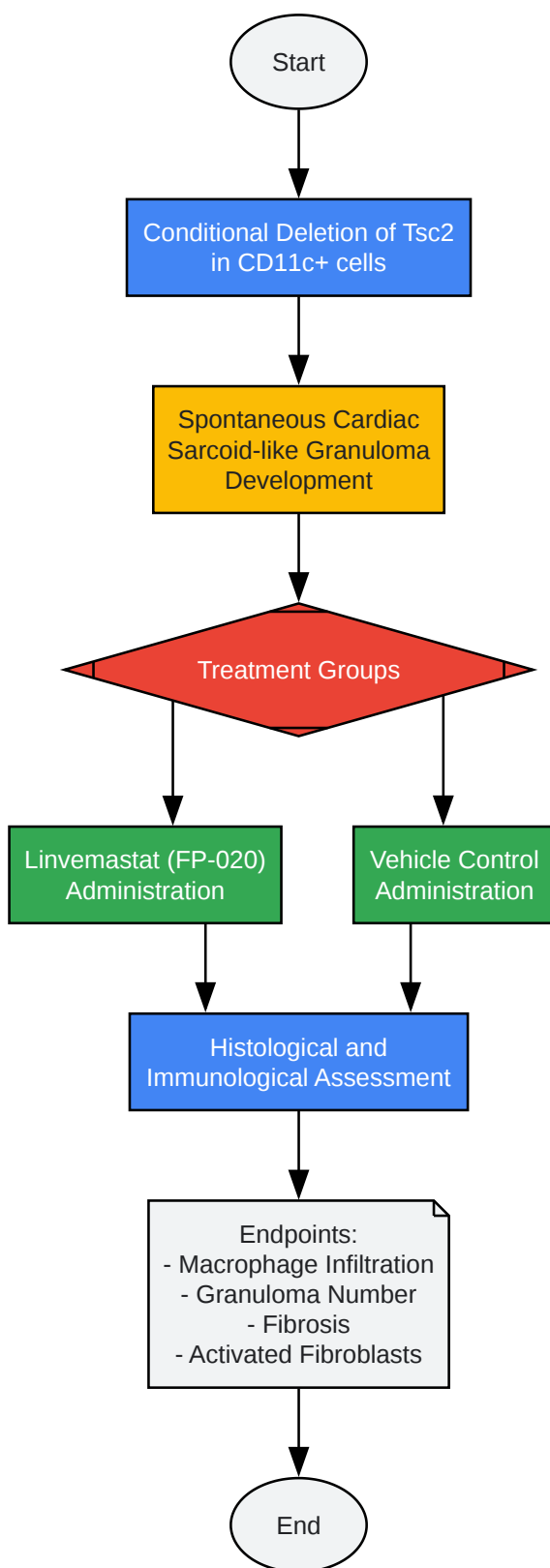
- Model: Mice with conditional deletion of the Tsc2 gene in CD11c+ cells.[8]
- Treatment: Administration of **Linvemastat** (FP-020).[8]
- Assessment: Histological and immunological staining for markers of myeloid infiltration and fibrosis.[8]

The results showed that inhibiting MMP-12 with **Linvemastat** led to a reduction in macrophage infiltration, granuloma numbers, and cell clustering.[8] Furthermore, a significant decrease in fibrotic collagen deposition and the total number of activated fibroblasts in the heart was observed in the **Linvemastat**-treated group.[8]

Parameter	Effect of Linvemastat	Quantitative Data
Macrophage Infiltration	Attenuated	Not publicly available
Granuloma Formation	Reduced	Not publicly available
Fibrotic Replacement	Decreased	Not publicly available
Activated Fibroblasts	Reduced	Not publicly available

Table 2: Preclinical efficacy of **Linvemastat** in a cardiac sarcoidosis mouse model.

The following diagram illustrates the experimental workflow for the preclinical evaluation of **Linvemastat** in the cardiac sarcoidosis model.



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Preclinical Experimental Workflow.

Clinical Pharmacology

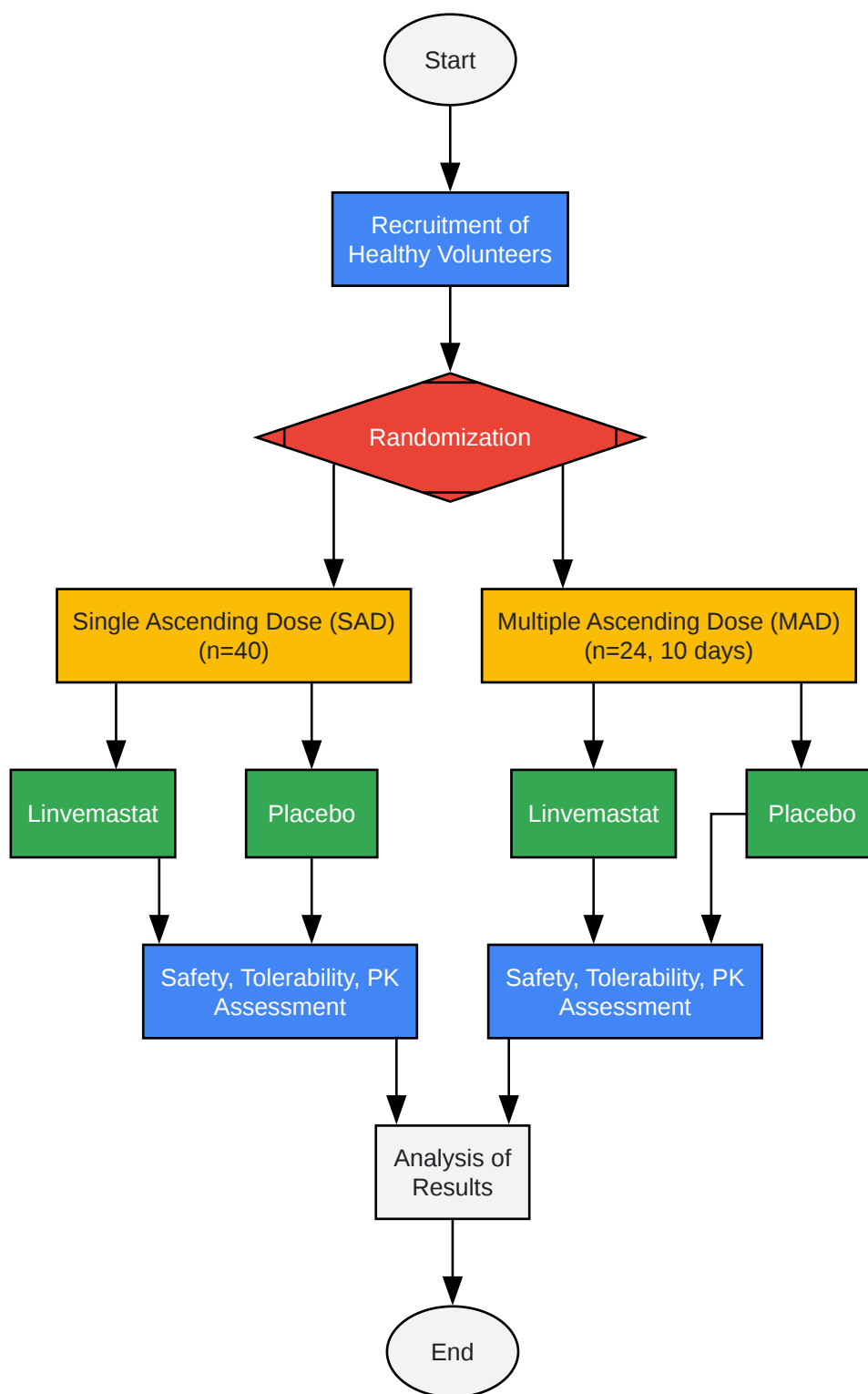
Linvemastat has completed a Phase 1 clinical trial in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Phase 1 Clinical Trial Design

The Phase 1 study was a randomized, placebo-controlled trial consisting of two parts: a single ascending dose (SAD) and a multiple ascending dose (MAD) component.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Part 1 (SAD): 40 healthy subjects were randomized to receive a single oral dose of **Linvemastat** or placebo.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Part 2 (MAD): 24 healthy subjects were randomized to receive once-daily oral doses of **Linvemastat** or placebo for 10 days.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The following diagram outlines the workflow of the Phase 1 clinical trial.



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Phase 1 Clinical Trial Workflow.

Safety and Tolerability

The overall safety profile of **Linvemastat** in the Phase 1 trial was reported as favorable.^{[1][3]} The drug was well-tolerated, with no serious adverse events reported.^{[1][2][3][4][5]} The most common treatment-emergent adverse events (TEAEs) were mild nausea and headache, which were recoverable by the end of the study.^{[1][2][3][4][5]}

Adverse Event	Severity	Outcome
Nausea	Mild	Recoverable
Headache	Mild	Recoverable
Serious Adverse Events	-	None reported

Table 3: Summary of safety and tolerability from the Phase 1 trial.

Pharmacokinetics

The pharmacokinetic (PK) profile of **Linvemastat** from the Phase 1 study was described as promising and supportive of daily dosing.^{[1][4]} However, specific quantitative pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life have not been publicly disclosed. The data and related PK modeling from this first-in-human study are being used to evaluate different dosing intervals for upcoming Phase 2 clinical trials.^{[1][4]}

PK Parameter	Value
C _{max}	Data not publicly available
T _{max}	Data not publicly available
AUC	Data not publicly available
Half-life	Data not publicly available

Table 4: Pharmacokinetic parameters of **Linvemastat** in healthy volunteers (Phase 1).

Future Directions

Based on the promising preclinical and Phase 1 clinical data, Foresee Pharmaceuticals is planning to initiate Phase 2 clinical trials to evaluate the efficacy of **Linvemastat** in patients

with severe asthma and IBD.[1][2][5] These studies will provide further insights into the therapeutic potential of this novel MMP-12 inhibitor.

Conclusion

Linvemastat is a potent and selective oral MMP-12 inhibitor with a promising pharmacological profile. Its mechanism of action, targeting a key enzyme in inflammatory and fibrotic pathways, offers a novel therapeutic approach for a range of diseases with high unmet medical needs. Preclinical studies have demonstrated its efficacy in a relevant disease model, and the completed Phase 1 clinical trial has established a favorable safety and tolerability profile in healthy volunteers. The upcoming Phase 2 trials will be crucial in determining the clinical efficacy of **Linvemastat** and its potential as a new treatment option for patients with severe asthma and IBD. Further disclosure of quantitative preclinical and clinical data will be essential for a more complete understanding of its pharmacological properties.

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